Anemonin
Overview
Description
Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . Originally isolated in 1792 by M. Heyer, it is the dimerization product of the toxin protothis compound . This compound is known for its unique biological properties, which give it pharmaceutical potential as an anti-inflammatory and cosmetic agent .
Mechanism of Action
Anemonin is a natural compound found in members of the buttercup family (Ranunculaceae) and Gramineae plants . It has been recognized for its anti-inflammatory properties and has potential applications in various therapeutic areas. This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is Protein Kinase C-θ (PKC-θ) . PKC-θ is a protein involved in several signal transduction processes and plays a crucial role in the regulation of immune responses .
Mode of Action
This compound interacts with its target, PKC-θ, by inhibiting its translation . This interaction results in a significant reduction in the inflammatory response, as evidenced by the suppression of the release of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 .
Biochemical Pathways
This compound affects the NOX4/NF-κB signaling pathway . This pathway plays a critical role in the regulation of oxidative stress and inflammation. By inhibiting this pathway, this compound can reduce oxidative stress, inflammation, and extracellular matrix degradation .
Pharmacokinetics
It is known that this compound can penetrate the blood-brain barrier , indicating its potential for treating neurological disorders.
Result of Action
This compound’s action results in several molecular and cellular effects. It improves body weight loss, shortens colon length, and reduces pathological changes in colon tissue . Furthermore, it inhibits colon tissue inflammation and attenuates cytokine production in cells . These effects suggest that this compound could be a potential treatment for ulcerative colitis .
Action Environment
For instance, the presence of inflammation or oxidative stress in the body can enhance this compound’s anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Anemonin interacts with various enzymes, proteins, and other biomolecules. It has been shown to improve antioxidant activities and inhibit the apoptosis pathway . The compound interacts with superoxide dismutase (SOD), catalase (CAT), reduced glutathione (GSH), glutathione peroxidase (GPx), and Na +, K + -ATPase in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate nerve injury after cerebral ischemia and reperfusion (I/R) in rats by improving antioxidant activities and inhibiting the apoptosis pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by significantly reversing levels of biochemical parameters, reducing cerebral infarct size, and improving the neurologic score in cerebral ischemic animals .
Preparation Methods
Anemonin can be prepared from various species of the Ranunculaceae family. The preparation involves the enzymatic cleavage of ranunculin to produce protothis compound, which then dimerizes to form this compound . The optimal extraction conditions for this compound from Pulsatilla chinensis include using methanol with a volume fraction of 87%, an extraction time of 2 hours, and a solid-liquid ratio of 20 (V: m) . The purity of this compound can reach up to 99% with a yield rate of 0.72 per thousand .
Chemical Reactions Analysis
Anemonin undergoes various chemical reactions, including photochemical dimerization. The formation of this compound from protothis compound is most likely a photochemical process, with a 75% yield when exposed to radiation from a mercury lamp . The compound is also involved in oxidation and reduction reactions, which are essential for its biological activity .
Scientific Research Applications
Anemonin has multiple scientific research applications:
Comparison with Similar Compounds
Anemonin is unique due to its tri-spirocyclic dibutenolide structure. Similar compounds include protothis compound and ranunculin, which are also found in the Ranunculaceae family . Protothis compound is the monomeric form that dimerizes to form this compound, while ranunculin is the glycoside precursor . This compound’s distinct structure and biological activity set it apart from these related compounds.
Properties
IUPAC Name |
4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUQTCXCAFSSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871710 | |
Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-11-2 | |
Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anemonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anemonin?
A1: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, ]
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, the structure of this compound has been elucidated using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, 1H-1H COSY, HMQC, and HMBC. [, , , ]
Q3: How does this compound exert its anti-inflammatory effects?
A3: Research suggests that this compound inhibits the activation of the IL-1β/NF-κB pathway, a key signaling pathway involved in inflammation. [] It also modulates the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, IL-8, and IL-1β. [, , , ]
Q4: Does this compound have any effects on osteoclastogenesis?
A4: Yes, studies have shown that this compound can suppress RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. It does so by downregulating the expression of NFATc1, a master transcription factor for osteoclast differentiation, and its upstream regulator c-Fos. []
Q5: What is the role of the AMPK/Sirt-1 pathway in the protective effects of this compound against acute kidney injury?
A5: this compound has been shown to activate the AMPK/Sirt-1 signaling pathway, which contributes to its protective effects against sepsis-induced acute kidney injury. This pathway helps mitigate inflammation, oxidative stress, and cell apoptosis. []
Q6: What is the mechanism behind this compound's effect on intestinal mucosa repair?
A6: this compound appears to promote intestinal mucosa repair by increasing the expression of proliferating cell nuclear antigen (PCNA) and transforming growth factor alpha (TGFα), factors involved in cell growth and tissue repair. []
Q7: What are the potential therapeutic applications of this compound?
A7: this compound has shown potential in various preclinical studies for treating conditions like:
- Osteoarthritis: By inhibiting cartilage degeneration and inflammation. []
- Acute kidney injury: By reducing inflammation, oxidative stress, and cell death. []
- Inflammatory bowel disease: By promoting intestinal mucosa repair and reducing inflammation. [, ]
- Malaria: Exhibiting anti-malarial activity against Plasmodium berghei in mice. []
Q8: Can this compound be used to treat cancer?
A8: Research on the anticancer potential of this compound is ongoing. While some studies suggest it might have cytotoxic effects on cancer cell lines, more research is needed to confirm its efficacy and safety in treating cancer. []
Q9: What are the challenges in formulating this compound for therapeutic use?
A9: One of the challenges in formulating this compound is its limited solubility in water, which can affect its bioavailability. [, ] Researchers are exploring different strategies like using ethanol-water vehicles, permeation enhancers like Azone and laurocapram, and incorporating it into gels and patches to improve its solubility and transdermal delivery. [, , ]
Q10: What is known about the stability of this compound?
A10: this compound can be unstable under certain conditions. Protothis compound, a precursor of this compound, readily dimerizes to form this compound. [] Further research is needed to fully understand its stability profile and develop optimal storage and formulation strategies to ensure its long-term efficacy.
Q11: Are there any safety concerns associated with this compound?
A11: While this compound is generally considered safe at therapeutic doses, its precursor protothis compound is toxic and can cause skin and mucosal irritation. [] More research is needed to thoroughly evaluate the long-term safety profile of this compound in humans.
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